An In-depth Technical Guide to 1,1'-Ferrocenedicarboxylic Acid: Core Properties and Methodologies
An In-depth Technical Guide to 1,1'-Ferrocenedicarboxylic Acid: Core Properties and Methodologies
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of 1,1'-Ferrocenedicarboxylic acid, a versatile organometallic compound. The document details its physicochemical characteristics, offers standardized experimental protocols for its synthesis and analysis, and illustrates its utility as a foundational scaffold in the development of advanced materials and therapeutic agents.
Core Physicochemical Properties
1,1'-Ferrocenedicarboxylic acid, with the chemical formula Fe(C₅H₄CO₂H)₂, is an organoiron compound featuring a ferrocene (B1249389) core with a carboxylic acid group on each of the two cyclopentadienyl (B1206354) rings.[1] This structure imparts unique redox activity and thermal stability, making it a valuable building block in various scientific fields.[2] Its properties are summarized below.
| Property | Value |
| Synonyms | 1,1'-Dicarboxyferrocene, Bis(carboxycyclopentadienyl)iron[3][4] |
| CAS Number | 1293-87-4[1][2] |
| Molecular Formula | C₁₂H₁₀FeO₄[1][2] |
| Molecular Weight | 274.05 g/mol [2] |
| Appearance | Yellow to orange or dark brown powder/crystal[2][5][6] |
| Melting Point | ≥300 °C (decomposes)[6] |
| Density | 1.769 g/cm³[1] |
| Solubility | Soluble in aqueous base, DMSO, THF, acetone.[1][7] Very slightly soluble in ethyl acetate.[6] Insoluble in water.[3][6] |
| Stability | Stable under normal conditions and in an inert atmosphere.[3][6] Solutions can be slightly air-sensitive.[7] |
| Purity | Commercially available with ≥98% or ≥99% purity (HPLC)[2][4] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, purification, and characterization of 1,1'-Ferrocenedicarboxylic acid. The following protocols are based on established procedures.
This protocol describes a common laboratory-scale synthesis by oxidizing the acetyl groups on a ferrocene precursor.
Materials:
-
1,1'-Diacetylferrocene
-
Sodium hypochlorite (B82951) (NaClO) solution (10% w/v)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Deionized water
Procedure:
-
In a round-bottom flask protected from light, dissolve a known quantity of 1,1'-diacetylferrocene in a 10% NaClO solution.
-
Heat the reaction mixture to 50°C and stir for 1 hour.
-
Increase the temperature to 95°C and continue stirring for an additional hour.
-
Cool the mixture, then add another portion of 10% NaClO solution and stir until the reaction is complete (monitored by TLC).
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated HCl to a pH of 1-2. A yellow precipitate of crude 1,1'-ferrocenedicarboxylic acid will form.
-
Collect the crude product by suction filtration.[8]
To achieve high purity, the crude product from synthesis can be purified through a dissolution and precipitation process.
Materials:
-
Crude 1,1'-Ferrocenedicarboxylic acid
-
Sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Absolute ethanol
-
Deionized water
Procedure:
-
Dissolve the crude product in an appropriate amount of NaOH solution in a beaker.
-
Filter the solution to remove any remaining insoluble material.
-
Acidify the filtrate with concentrated HCl to a pH of 1-2, causing the purified product to precipitate.
-
Collect the yellow precipitate by filtration.
-
For further purification, the precipitate can be dissolved in a minimal amount of hot acetonitrile (B52724) or glacial acetic acid and allowed to cool slowly to form crystals.[6][7]
-
Alternatively, dissolve the acid in absolute ethanol, followed by solvent removal via rotary evaporation.
-
Dry the final product in an oven to obtain refined 1,1'-ferrocenedicarboxylic acid.[8]
This standard method can be used to determine the acid dissociation constants (pKa) of the two carboxylic acid groups.
Materials:
-
Purified 1,1'-Ferrocenedicarboxylic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Suitable solvent (e.g., DMSO/water mixture)
-
Calibrated pH meter with an electrode
-
Stir plate and stir bar
Procedure:
-
Accurately weigh a sample of 1,1'-ferrocenedicarboxylic acid and dissolve it in a known volume of the chosen solvent system in a beaker.
-
Immerse the pH electrode in the solution and allow the reading to stabilize.
-
Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) while continuously stirring and recording the pH after each addition.
-
Continue the titration well past the equivalence points.
-
Plot the pH versus the volume of NaOH added. The pKa values can be determined from the pH at the half-equivalence points on the resulting titration curve. Two distinct equivalence points are expected, corresponding to the two carboxylic acid groups.
Key Applications and Logical Relationships
1,1'-Ferrocenedicarboxylic acid is a pivotal starting material for a wide array of derivatives. Its dicarboxylic nature allows for the synthesis of polymers, ligands for metal-organic frameworks (MOFs), and functionalized molecules for drug development.
The true utility of 1,1'-ferrocenedicarboxylic acid in research and development lies in its role as a precursor to numerous other disubstituted ferrocene compounds.[9] This versatility makes it a key compound for creating complex molecular architectures.
In drug development, the ferrocene moiety is often incorporated into known therapeutic agents to enhance their efficacy or introduce novel mechanisms of action, such as redox modulation.[2][10] 1,1'-Ferrocenedicarboxylic acid serves as a rigid, bifunctional linker to create these hybrid molecules.
References
- 1. 1,1'-Ferrocenedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. fishersci.com [fishersci.com]
- 4. scbt.com [scbt.com]
- 5. 1,1'-Ferrocenedicarboxylic acid | C12H10FeO4 | CID 228209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,1'-FERROCENEDICARBOXYLIC ACID CAS#: 1293-87-4 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemical.com [alfa-chemical.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ferrocene-Based Drugs, Delivery Nanomaterials and Fenton Mechanism: State of the Art, Recent Developments and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
